

Conformational Landscape of 1,1,2,2-Tetrafluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational isomers of **1,1,2,2-tetrafluoroethane** (HFC-134), a molecule of significant interest due to the influence of fluorine atoms on its structural preferences. Understanding the conformational landscape of fluorinated alkanes is crucial in various fields, including materials science and drug design, as conformation dictates a molecule's physical and chemical properties.

Conformational Isomers of 1,1,2,2-Tetrafluoroethane

1,1,2,2-Tetrafluoroethane exists as two primary rotational isomers (rotamers): the anti and the gauche conformers. These arise from the rotation around the central carbon-carbon single bond.

- Anti Conformer: In the anti conformation, the two hydrogen atoms are positioned opposite to each other, resulting in a dihedral angle of 180°. This conformer possesses a center of symmetry and is nonpolar.
- Gauche Conformer: In the gauche conformation, the hydrogen atoms are in proximity, with a dihedral angle of approximately 60°. This arrangement lacks a center of symmetry and exhibits a net dipole moment.

Unlike 1,2-difluoroethane which exhibits a preference for the gauche conformation (the "gauche effect"), **1,1,2,2-tetrafluoroethane** favors the anti conformer.[\[1\]](#)[\[2\]](#) This preference is a subject

of ongoing research, with factors such as electrostatic interactions and hyperconjugation playing key roles.

Relative Stability and Energy Barriers

Computational and experimental studies have established that the anti conformer of **1,1,2,2-tetrafluoroethane** is the more stable form in the gas phase.^{[1][3]} The energy difference between the anti and gauche conformers, as well as the rotational barriers between them, have been determined using various methods.

Parameter	Value	Method	Reference
<hr/>			
Energy Difference (ΔE)			
E(gauche) - E(anti)	1.4 kcal/mol	G3MP2B3	[1]
1.5 kcal/mol	B3LYP-GD3BJ/6-311++G(d,p)	[1]	
1.4 kcal/mol	DLPNO-CCSD(T)/CBS	[1]	
1.18 \pm 0.10 kcal/mol	Gas Phase	[4]	
0.36 \pm 0.10 kcal/mol	Liquid Phase	[4]	
<hr/>			
Dihedral Angles			
H-C-C-H (anti)	180°	-	[1]
H-C-C-H (gauche)	~60°	-	
<hr/>			
Rotational Barriers			
anti to gauche	Data not explicitly found in search results		
gauche to gauche	Data not explicitly found in search results		

Experimental and Computational Methodologies

The conformational analysis of **1,1,2,2-tetrafluoroethane** has been accomplished through a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Protocols

Vibrational Spectroscopy (Infrared and Raman):

Vibrational spectroscopy is a powerful tool for identifying the presence of different conformers. The anti and gauche forms of **1,1,2,2-tetrafluoroethane** have distinct vibrational frequencies due to their different symmetries.

- Methodology:
 - Sample Preparation: Gaseous **1,1,2,2-tetrafluoroethane** is introduced into a gas cell. For low-temperature studies, the cell is cooled, often to around -100 °C, to increase the population of the more stable conformer and simplify the spectra.[3][4]
 - Data Acquisition: Infrared and Raman spectra are recorded. High-resolution infrared spectroscopy can provide detailed information about the rotational structure of the vibrational bands.[4]
 - Spectral Analysis: The observed vibrational bands are assigned to the fundamental modes of the anti and gauche conformers based on their expected symmetries and theoretical frequency calculations. The relative intensities of the bands can be used to estimate the relative populations of the conformers at a given temperature.

Microwave Spectroscopy:

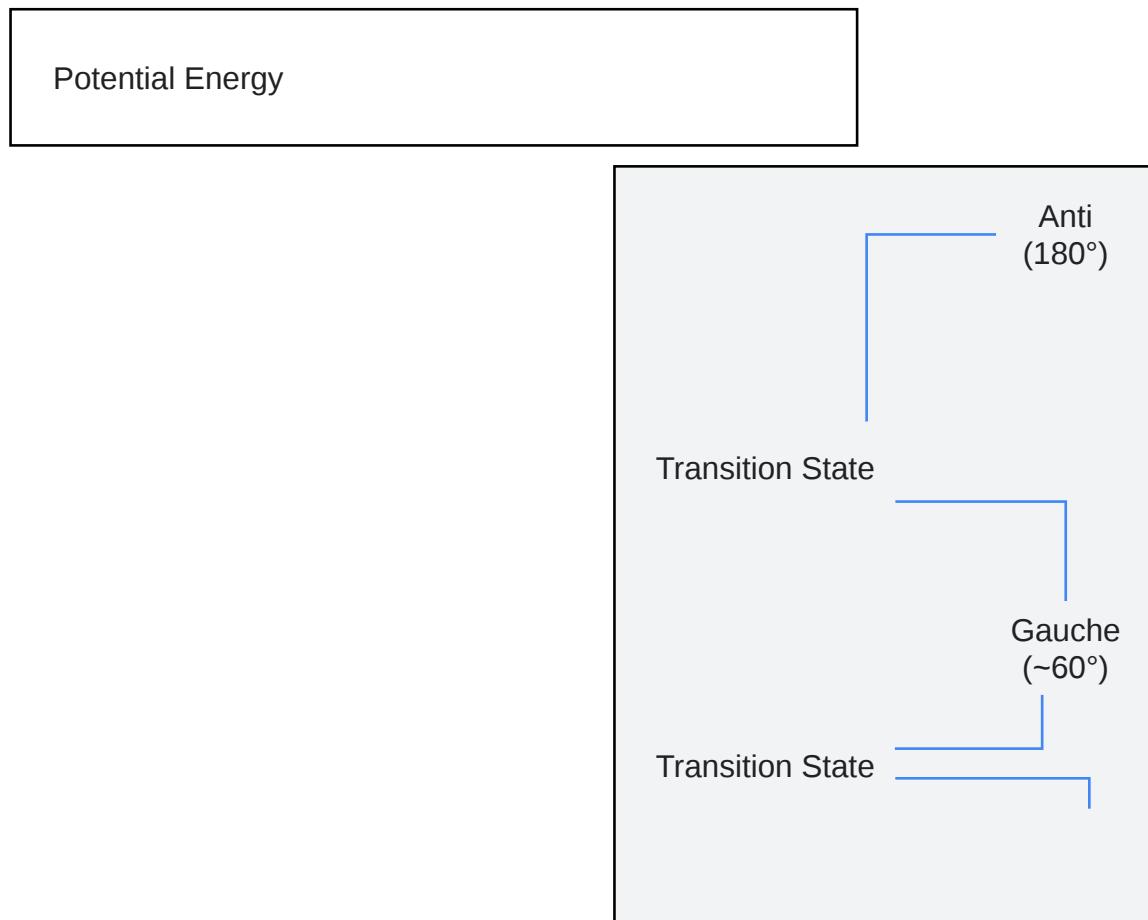
Microwave spectroscopy is particularly useful for determining the precise molecular structure of polar molecules. Since the gauche conformer of **1,1,2,2-tetrafluoroethane** is polar, its rotational spectrum can be observed and analyzed.

- Methodology:
 - Sample Introduction: A gaseous sample of **1,1,2,2-tetrafluoroethane** is introduced into the microwave spectrometer.

- Spectral Measurement: The absorption of microwave radiation by the sample is measured as a function of frequency.
- Structural Determination: The rotational constants obtained from the analysis of the spectrum are used to determine the moments of inertia and, subsequently, the detailed molecular geometry of the gauche conformer.[5]

Computational Protocols

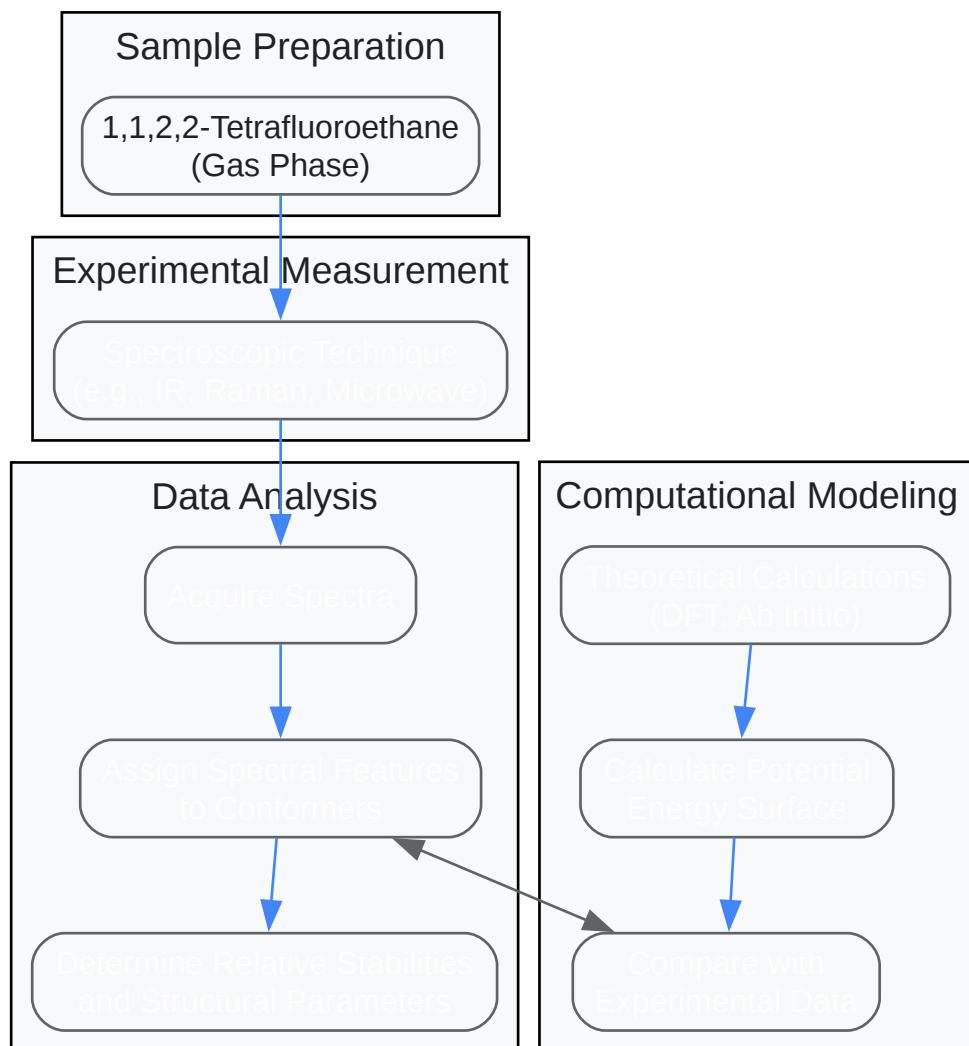
Density Functional Theory (DFT) and Ab Initio Methods:


Computational chemistry plays a vital role in understanding the conformational preferences of molecules.

- Methodology:
 - Conformational Search: The potential energy surface is scanned by systematically changing the H-C-C-H dihedral angle. For **1,1,2,2-tetrafluoroethane**, this scan is typically performed from 0° to 180° in increments (e.g., 10°).[6]
 - Geometry Optimization: The geometries of the energy minima (corresponding to the anti and gauche conformers) and transition states are fully optimized using a chosen level of theory and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p) or G3MP2B3).[1][6]
 - Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to aid in the assignment of experimental vibrational spectra.
 - Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., DLPNO-CCSD(T)/CBS) to obtain more accurate relative energies of the conformers.[1]
 - Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the electronic interactions, such as hyperconjugation and steric repulsion, that contribute to the relative stability of the conformers.[1]

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of **1,1,2,2-tetrafluoroethane**.


Potential Energy Surface of 1,1,2,2-Tetrafluoroethane

[Click to download full resolution via product page](#)

Caption: Potential energy diagram for rotation around the C-C bond in **1,1,2,2-tetrafluoroethane**.

Experimental Workflow for Conformational Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Complete Structure of Gauche 1,1,2,2-Tetrafluoroethane Determined by Microwave Spectroscopy | NIST [nist.gov]
- 6. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Conformational Landscape of 1,1,2,2-Tetrafluoroethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583514#conformational-analysis-of-1-1-2-2-tetrafluoroethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com